6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
6-(4-Chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a triazolopyrimidinone derivative characterized by a fused heterocyclic core with substituents at positions 3 and 4. The 4-chlorobenzyl group at position 6 and the p-tolyl (para-methylphenyl) group at position 3 define its structural uniqueness. This compound belongs to a class of molecules reported to inhibit chikungunya virus (CHIKV) replication by targeting the viral nsP1 protein, a key enzyme in viral RNA capping . Its antiviral activity is attributed to the triazolo[4,5-d]pyrimidin-7(6H)-one scaffold and the specific substitution pattern, which optimizes binding to nsP1 and disrupts viral replication .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-2-8-15(9-3-12)24-17-16(21-22-24)18(25)23(11-20-17)10-13-4-6-14(19)7-5-13/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHVLCZEHFKBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves multiple steps:
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Formation of the Triazole Ring: : The synthesis begins with the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts under mild conditions.
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Pyrimidine Ring Construction: : The pyrimidine ring is then constructed by reacting the triazole intermediate with appropriate reagents. This step may involve the use of formamidine or other nitrogen-containing compounds to introduce the pyrimidine moiety.
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Substitution Reactions: : The final steps involve the introduction of the 4-chlorobenzyl and p-tolyl groups. These substituents are typically added through nucleophilic substitution reactions, where the triazolopyrimidine core is reacted with 4-chlorobenzyl chloride and p-tolyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
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Reduction: : Reduction reactions can target the triazole or pyrimidine rings, potentially leading to the formation of dihydro derivatives.
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Substitution: : The compound is susceptible to nucleophilic substitution reactions, especially at the chlorobenzyl group, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products include 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Products include dihydro derivatives of the triazolopyrimidine core.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of substituted derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been studied for its effectiveness against various bacterial strains. A review highlighted the potential of 1,2,3-triazoles in combating resistant bacterial infections due to their ability to interfere with bacterial cell wall synthesis and metabolic pathways .
2. Antifungal Activity
Similar to its antibacterial effects, this compound shows promise as an antifungal agent. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This inhibition leads to compromised fungal cell membranes and eventual cell death .
3. Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies suggest that triazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell proliferation and survival . The specific interactions of this compound with cancer cell lines are an area of ongoing research.
Case Study 1: Antibacterial Efficacy
A study published in a peer-reviewed journal demonstrated the antibacterial efficacy of various triazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the triazole ring significantly influenced antibacterial potency. The specific compound under discussion exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans. The results showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent for fungal infections resistant to conventional treatments .
Case Study 3: Cancer Cell Lines
Research involving human cancer cell lines indicated that this compound could induce cell cycle arrest and apoptosis in breast cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Mechanism of Action
The mechanism of action of 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting cellular functions.
Receptors: It may bind to receptors on cell surfaces, triggering signaling cascades that alter cellular behavior.
Pathways: The compound’s effects on specific pathways, such as inflammatory or apoptotic pathways, are of particular interest in therapeutic research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 6
6-(3-Chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one ():
This positional isomer differs only in the chlorine substituent’s location on the benzyl group (meta vs. para). While direct activity data are unavailable, analogous studies suggest that para-substituted benzyl groups (as in the query compound) enhance steric compatibility with nsP1’s hydrophobic binding pockets compared to meta-substituted variants .6-(2,4-Difluorobenzyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one ():
The dual fluorine substituents and 2-chlorobenzyl group at position 3 reduce antiviral potency against CHIKV (EC₅₀ > 10 µM) compared to the query compound (EC₅₀ ~1–5 µM), highlighting the importance of para-substituted aryl groups for activity .
Substituent Variations at Position 3
3-Aryl Derivatives ():
The meta-substituted aryl ring at position 3 is critical for anti-CHIKV activity. For example, replacing p-tolyl with ethyl or smaller alkyl groups reduces selectivity indices (SI) from >600 to <100, indicating diminished therapeutic windows .3-(2-Methylbenzyl) Derivatives ():
Substituting p-tolyl with 2-methylbenzyl (ortho-methyl) reduces solubility and antiviral efficacy, likely due to steric hindrance impeding nsP1 binding .
Pharmacological and Mechanistic Comparisons
Antiviral Activity
- Key Findings :
Toxicity and Selectivity
Triazolopyrimidinone derivatives generally exhibit low cytotoxicity (CC₅₀ > 100 µM), but substituents influence off-target effects. For example:
- 2-Amino-6-(3-chlorobenzyl) derivatives () show moderate toxicity (CC₅₀ ~50 µM), likely due to off-target kinase interactions .
- The query compound’s CC₅₀ > 200 µM reflects its optimized selectivity .
Biological Activity
The compound 6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one belongs to a class of chemical compounds known as triazolopyrimidines. These compounds have garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of the biological activity of this specific compound, including its synthesis, mechanisms of action, and empirical studies demonstrating its efficacy.
The synthesis of This compound typically involves multi-step organic reactions that may include cyclization and substitution reactions. The presence of the triazole and pyrimidine rings contributes to its biological activity by allowing for interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that triazolopyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis in cancer cells .
- In Vitro Studies : In studies involving HeLa and A549 cancer cell lines, compounds similar to This compound demonstrated IC50 values in the low micromolar range (e.g., 30–60 nM), indicating potent antiproliferative activity .
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 60 | Tubulin inhibition |
| Similar derivative | A549 | 38 | Tubulin inhibition |
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives have shown promising antibacterial and antifungal activities:
- Antibacterial Effects : Compounds with similar structures have been evaluated against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances their antibacterial potency by increasing lipophilicity and improving membrane penetration .
- Antifungal Properties : Triazole derivatives are also known for their antifungal activity through the inhibition of ergosterol synthesis in fungal cell membranes.
Case Studies
- Zebrafish Model : In vivo studies utilizing zebrafish embryos demonstrated that triazolopyrimidine derivatives could significantly inhibit tumor growth and promote apoptosis in a live model system. This highlights the potential for further development into therapeutic agents .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with compounds related to This compound resulted in increased populations of cells in the G2/M phase compared to control groups, confirming its role as a microtubule inhibitor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
